molecular formula C15H14N4O2S B2378331 6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-49-4

6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2378331
CAS RN: 2034634-49-4
M. Wt: 314.36
InChI Key: FWCKQSBUHBTDES-UHFFFAOYSA-N
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Description

The compound “6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is a chemical compound that likely contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to "6-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide" has primarily focused on their synthesis and potential biological activities. A study by Nassar et al. (2015) developed an efficient method for synthesizing ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to a series of pyrazolo[3,4-d]pyrimidine derivatives. These compounds were tested for anti-tumor activities, demonstrating significant effects against mouse tumor model cancer cell lines and human cancer cell lines of colon (HCT-29) and breast (MCF-7), highlighting the compounds' potential as anti-cancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Antifungal Properties

Another aspect of the research on these compounds involves evaluating their antimicrobial and antifungal properties. Youssef and Amin (2012) reported the synthesis of novel derivatives with potential antioxidant and antimicrobial activity. The compounds showed moderate to good activity against various microbial strains, indicating their usefulness in developing new antimicrobial agents (Youssef & Amin, 2012).

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline is classified as combustible and toxic .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their biological activities. Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

properties

IUPAC Name

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-21-12-7-10(16-8-17-12)14(20)19-15-18-13-9(2)5-4-6-11(13)22-15/h4-8H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCKQSBUHBTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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